molecular formula C3H4ClNO B8369809 1-Chloroethyl isocyanate

1-Chloroethyl isocyanate

Cat. No. B8369809
M. Wt: 105.52 g/mol
InChI Key: BRHKJTJUIDDTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04411752

Procedure details

A mixture of 160 parts of 1-chloroethylcarbamyl chloride and 537 parts of α-pinene is heated from 24° to 105° C. in the course of 2 hours, whilst stirring, and the reaction mixture is subjected to fractional distillation. A total of 27.6 parts (23% of theory) of 1-chloroethyl isocyanate of boiling point 92° C./1,013 mbar and 34.6 parts of vinyl isocyanate of boiling point 38.5° C./1,013 mbar, is obtained.
[Compound]
Name
160
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([NH:4][C:5](Cl)=[O:6])[CH3:3].CC1C2C(C)(C)C(C2)CC=1>>[Cl:1][CH:2]([N:4]=[C:5]=[O:6])[CH3:3].[CH:2]([N:4]=[C:5]=[O:6])=[CH2:3]

Inputs

Step One
Name
160
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)NC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC2CC1C2(C)C

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated from 24° to 105° C. in the course of 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture is subjected to fractional distillation

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC(C)N=C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%
Name
Type
product
Smiles
C(=C)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04411752

Procedure details

A mixture of 160 parts of 1-chloroethylcarbamyl chloride and 537 parts of α-pinene is heated from 24° to 105° C. in the course of 2 hours, whilst stirring, and the reaction mixture is subjected to fractional distillation. A total of 27.6 parts (23% of theory) of 1-chloroethyl isocyanate of boiling point 92° C./1,013 mbar and 34.6 parts of vinyl isocyanate of boiling point 38.5° C./1,013 mbar, is obtained.
[Compound]
Name
160
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([NH:4][C:5](Cl)=[O:6])[CH3:3].CC1C2C(C)(C)C(C2)CC=1>>[Cl:1][CH:2]([N:4]=[C:5]=[O:6])[CH3:3].[CH:2]([N:4]=[C:5]=[O:6])=[CH2:3]

Inputs

Step One
Name
160
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C)NC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC2CC1C2(C)C

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated from 24° to 105° C. in the course of 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture is subjected to fractional distillation

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC(C)N=C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23%
Name
Type
product
Smiles
C(=C)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.